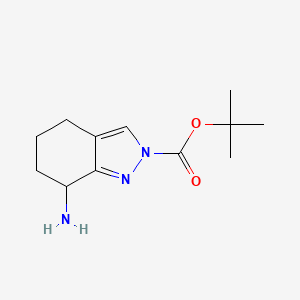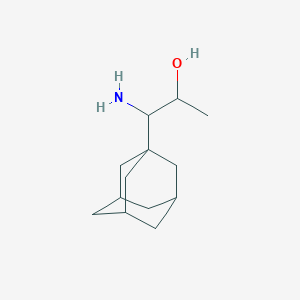
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a polyacetylene compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its heptadeca (17-carbon) chain with two double bonds and two triple bonds, along with hydroxyl groups at the 3rd and 8th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol typically involves multiple steps, including the formation of the carbon chain, introduction of double and triple bonds, and the addition of hydroxyl groups. Common synthetic routes may involve:
Alkyne Coupling Reactions: Using reagents like palladium catalysts to couple terminal alkynes.
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Double Bond Formation: Utilizing Wittig or Horner-Wadsworth-Emmons reactions to introduce double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.
Reduction: Employing reducing agents like lithium aluminum hydride to convert triple bonds to double bonds or single bonds.
Substitution: Halogenation reactions using reagents like bromine or chlorine to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of diketones or diacids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol involves its interaction with specific molecular targets and pathways. It can affect cellular respiration by interacting with mitochondrial ATP synthase, promoting mitochondrial biogenesis. Additionally, it may influence various signaling pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,8R,9R)-Isofalcarintriol: A natural polyacetylene compound found in carrot root parts, known for its longevity-promoting and antitumor activities.
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one: A compound with similar structural features and biological activities.
Uniqueness
(3S,8R,Z)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol is unique due to its specific arrangement of double and triple bonds, along with the presence of hydroxyl groups
Propriétés
Formule moléculaire |
C17H24O2 |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
(3S,8R,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m0/s1 |
Clé InChI |
QWCNQXNAFCBLLV-OQDIJTRPSA-N |
SMILES isomérique |
CCCCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O |
SMILES canonique |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13035967.png)
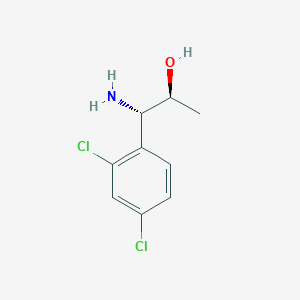
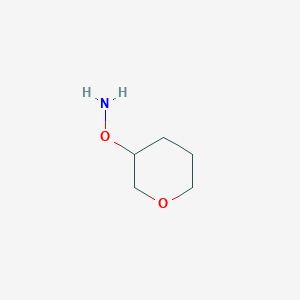
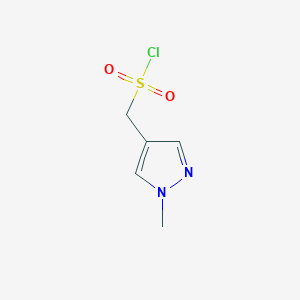
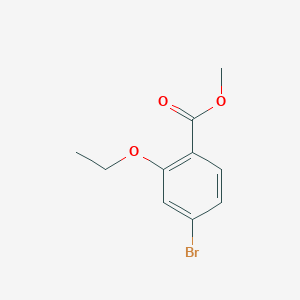
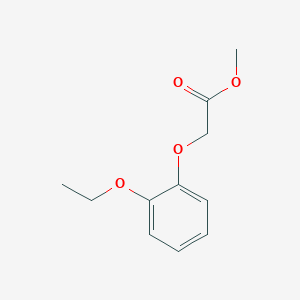
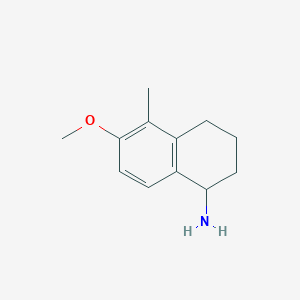
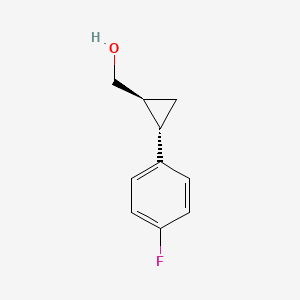
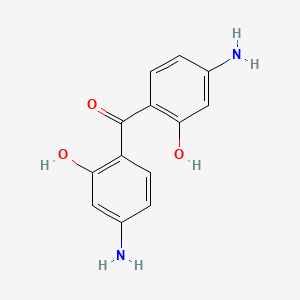
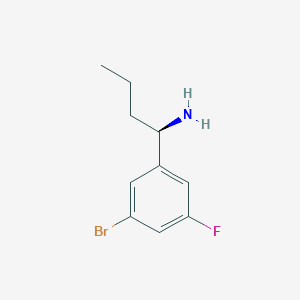

![Ethyl 1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13036032.png)
